PF-06869206

Vue d'ensemble

Description

PF-06869206 is a first-in-class, orally bioavailable selective inhibitor of the sodium-phosphate cotransporter NaPi2a (SLC34A1), developed to treat hyperphosphatemia, particularly in chronic kidney disease (CKD) . It reduces renal phosphate (Pi) reabsorption by targeting NaPi2a, which mediates ~70–80% of proximal tubule Pi reabsorption . Key pharmacological effects include:

- Phosphaturia: Dose-dependent increases in urinary Pi excretion (ED50 = 21–23 mg/kg in mice) .

- Hypophosphatemia: Reduces plasma Pi by up to 35% in wild-type (WT) mice and hyperphosphatemic models (e.g., FGF23<sup>+/-</sup>, GALNT3<sup>+/-</sup>) .

- PTH Suppression: Lowers parathyroid hormone (PTH) by ~50–65% acutely, likely via calcium-sensing receptor (CaSR) modulation .

- Electrolyte Excretion: Increases urinary Na<sup>+</sup>, Cl<sup>-</sup>, and Ca<sup>2+</sup> excretion without altering plasma levels .

Its off-target inhibition of epithelial sodium channels (ENaC) in the cortical collecting duct explains natriuresis in NaPi2a<sup>-/-</sup> models .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PF-06869206 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau pyrrolo[3,2-b]pyridine. Les étapes clés comprennent :

- Formation du système cyclique pyrrolo[3,2-b]pyridine.

- Introduction du groupe trifluorométhyle.

- Addition du groupe morpholino.

- Étapes finales de chloration et d'hydroxyméthylation .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend la garantie d'un rendement et d'une pureté élevés du produit final, ainsi que la mise en œuvre de procédés rentables et respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

PF-06869206 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution, telles que l'halogénation et l'alkylation, peuvent être utilisées pour introduire différents substituants.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement ultérieurs .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier les cotransporteurs sodium-phosphate et leur rôle dans l'homéostasie du phosphate.

Biologie : Investigé pour ses effets sur le métabolisme du phosphate et son potentiel à traiter les états d'hyperphosphatémie.

Médecine : Applications thérapeutiques potentielles pour le traitement de la maladie rénale chronique et d'autres affections associées à un déséquilibre du phosphate.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les cotransporteurs sodium-phosphate.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le cotransporteur sodium-phosphate NaPi2a. Cette inhibition réduit la réabsorption du phosphate dans les tubules rénaux proximaux, ce qui conduit à une augmentation de l'excrétion urinaire du phosphate et à une diminution des taux plasmatiques de phosphate. Les cibles moléculaires du composé comprennent le transporteur NaPi2a, et ses voies impliquent la régulation de l'homéostasie du phosphate par des interactions avec l'hormone parathyroïdienne et le facteur de croissance fibroblastique 23 .

Applications De Recherche Scientifique

PF-06869206 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study sodium-phosphate cotransporters and their role in phosphate homeostasis.

Biology: Investigated for its effects on phosphate metabolism and its potential to treat hyperphosphatemic conditions.

Medicine: Potential therapeutic applications for treating chronic kidney disease and other conditions associated with phosphate imbalance.

Industry: Used in the development of new drugs targeting sodium-phosphate cotransporters.

Mécanisme D'action

PF-06869206 exerts its effects by selectively inhibiting the sodium-phosphate cotransporter NaPi2a. This inhibition reduces phosphate reabsorption in the proximal renal tubules, leading to increased urinary phosphate excretion and decreased plasma phosphate levels. The compound’s molecular targets include the NaPi2a transporter, and its pathways involve the regulation of phosphate homeostasis through interactions with parathyroid hormone and fibroblast growth factor 23 .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds: PF-06869206 vs. BAY-767

Pharmacological Profile

Key Differences

- Dosing Regimen : BAY-767 achieves hypophosphatemia at lower doses (10 mg/kg) but with slower PTH suppression .

- Mechanistic Selectivity : this compound’s ENaC interaction explains its natriuretic effect in NaPi2a<sup>-/-</sup> models, whereas BAY-767’s off-target profile remains uncharacterized .

Clinical Implications

Activité Biologique

PF-06869206 is a selective inhibitor of the sodium-phosphate cotransporter NaPi2a (SLC34A1), which plays a critical role in renal phosphate handling. This compound has garnered attention due to its potential therapeutic applications in conditions characterized by phosphate dysregulation, such as chronic kidney disease (CKD) and hyperphosphatemia. This article explores the biological activity of this compound, focusing on its pharmacological effects, in vitro and in vivo studies, and case studies that highlight its clinical relevance.

This compound inhibits NaPi2a, leading to increased urinary phosphate excretion (phosphaturia) and reduced plasma phosphate levels. The compound's selectivity for NaPi2a over other sodium-phosphate transporters (NaPi2b, NaPi2c) has been demonstrated through various assays.

- Potency : The IC50 value for this compound is approximately 350 nM, indicating its effectiveness in inhibiting NaPi2a activity in vitro .

- Selectivity : In assays, it showed minimal inhibition of related transporters with IC50 values greater than 25 µM, confirming its selectivity for NaPi2a .

In Vitro Studies

In vitro studies using opossum kidney (OK) cells have shown that this compound induces a dose-dependent reduction in phosphate uptake without affecting cell viability. Key findings include:

- Dose-Response : A significant decrease in phosphate transport was observed at concentrations as low as 1 µM, with a maximum effect noted at higher concentrations .

- Kinetics : The compound alters the kinetic parameters of phosphate transport, increasing the apparent while not significantly changing the .

In Vivo Studies

In vivo experiments have further elucidated the biological effects of this compound:

- Animal Models : Administration of this compound at doses ranging from 30 mg/kg to 500 mg/kg in wild-type mice resulted in significant reductions in plasma phosphate levels and increases in fractional excretion index (FEI) of phosphate .

- Chronic Administration : In nephrectomized rats treated with 300 mg/kg for eight weeks, this compound led to a marked reduction in plasma phosphate levels and sustained phosphaturia without significant adverse effects .

- Hormonal Effects : this compound also affects parathyroid hormone (PTH) levels; a reduction of approximately 50% was observed within three hours post-administration, suggesting an interaction with hormonal regulation of phosphate metabolism .

Case Studies

A notable case involved a patient suffering from multiple fractures and muscle weakness due to misdiagnosed osteoporosis. After treatment with this compound, significant improvements were observed in bone health markers and overall patient well-being. This case underscores the potential of this compound in managing phosphate-related disorders effectively .

Summary Table of Key Findings

| Study Type | Dose (mg/kg) | Key Findings |

|---|---|---|

| In Vitro | 1 - 30 | Dose-dependent inhibition of phosphate uptake |

| In Vivo (Mice) | 30 - 500 | Significant reduction in plasma phosphate levels; increased FEI |

| Chronic Treatment | 300 | Sustained phosphaturia; well-tolerated |

| Hormonal Impact | N/A | Reduction in PTH levels by ~50% |

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of PF-06869206, and how can researchers validate these experimentally?

- Methodological Answer: Begin with a systematic literature review to identify preliminary targets. Use in silico docking studies (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro assays like surface plasmon resonance (SPR) or fluorescence polarization to confirm target engagement. For mechanistic validation, employ CRISPR-Cas9 knockout models or RNA interference (RNAi) to assess phenotypic changes post-treatment .

Q. What standardized experimental protocols are recommended for assessing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer: Follow OECD or ICH guidelines for PK studies, including plasma protein binding assays, metabolic stability tests (using liver microsomes), and bioavailability assessments. For PD, use dose-response curves and time-course experiments. Ensure reproducibility by documenting equipment calibration, batch-to-batch variability in compound purity, and statistical power calculations for sample sizes .

Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy while minimizing confounding variables?

- Methodological Answer: Use randomized, blinded, and placebo-controlled designs. Standardize animal housing conditions (e.g., diet, light cycles) and employ stratified randomization based on weight/age. Include positive and negative controls (e.g., known agonists/antagonists of the target). Analyze data using mixed-effects models to account for inter-individual variability .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer: Conduct a meta-analysis of existing data to identify gaps (e.g., differences in bioavailability, metabolite activity). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions in vitro. Validate with tandem mass spectrometry (LC-MS/MS) to quantify active metabolites in biological matrices .

Q. What strategies are effective for optimizing this compound’s selectivity profile to reduce off-target effects?

- Methodological Answer: Perform high-throughput selectivity screening against panels of related targets (e.g., kinase or GPCR arrays). Use structure-activity relationship (SAR) studies to modify problematic functional groups. Validate with cryo-EM or X-ray crystallography to visualize binding interactions .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s systemic effects?

- Methodological Answer: Combine RNA sequencing (RNA-seq) with tandem mass tag (TMT)-based proteomics to identify differentially expressed genes/proteins. Use pathway enrichment tools (e.g., DAVID, Metascape) to map biological networks. Validate key nodes with siRNA knockdown or Western blotting .

Q. What statistical frameworks are most appropriate for analyzing high-dimensional datasets generated from this compound studies?

- Methodological Answer: Apply machine learning algorithms (e.g., random forests, LASSO regression) for feature selection in omics data. Use false discovery rate (FDR) correction for multiple comparisons. For longitudinal data, employ mixed-effects models or Gaussian processes to account for temporal dependencies .

Q. Methodological Guidance

Q. How should researchers structure a literature review to identify knowledge gaps related to this compound?

- Methodological Answer: Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define scope. Search databases (e.g., PubMed, SciFinder) with controlled vocabulary (MeSH terms, CAS Registry Numbers). Use citation management tools (e.g., Zotero) to track sources and avoid redundancy .

Q. What criteria should guide the selection of biomarkers for assessing this compound’s therapeutic outcomes?

- Methodological Answer: Prioritize biomarkers with established clinical validity (e.g., FDA-recognized biomarkers). Validate assay sensitivity/specificity using receiver operating characteristic (ROC) curves. Include orthogonal methods (e.g., ELISA + mass spectrometry) to confirm biomarker reliability .

Q. How can researchers ensure reproducibility when publishing this compound data?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Gene Expression Omnibus (GEO). Provide detailed protocols on protocols.io , including reagent lot numbers and instrument settings. Use RMarkdown or Jupyter notebooks for transparent data analysis workflows .

Q. Data Presentation and Reporting

Q. What is the optimal way to present conflicting data in this compound studies for peer-reviewed publications?

- Methodological Answer: Use forest plots or heatmaps to visualize variability across experiments. Discuss potential confounders (e.g., batch effects, assay conditions) in the limitations section. Provide raw data in supplementary materials and processed data in the main text, following journal guidelines for appendices .

Q. How should researchers document negative or inconclusive results related to this compound?

Propriétés

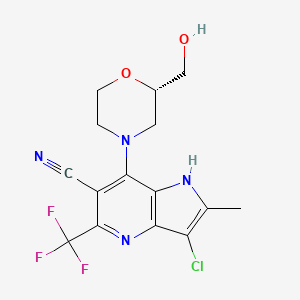

IUPAC Name |

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFQBBCQZKVZJN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.